molecular formula C15H18N2O2 B2964965 2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide CAS No. 2261220-17-9

2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide

Cat. No.: B2964965
CAS No.: 2261220-17-9
M. Wt: 258.321
InChI Key: QROYLYFJGVGLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams known for their significant biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group, a phenyl group, and an azetidinone ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide typically involves the following steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane at low temperatures.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst such as rhodium or copper.

  • Attachment of the Phenyl Group: : The phenyl group can be attached through a Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated azetidinone in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the azetidinone ring, converting it to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Formation of azetidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects. It may also interact with cellular receptors involved in inflammation and cancer progression.

    Pathways Involved: The compound can inhibit key enzymes in bacterial cell wall synthesis, leading to cell lysis. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

    2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)pentanamide: Similar structure but with a pentanamide group instead of a propanamide group.

Uniqueness

2-Cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group enhances its stability and resistance to metabolic degradation, while the azetidinone ring provides a scaffold for various pharmacological applications.

Properties

IUPAC Name

2-cyclopropyl-N-(2-oxo-1-phenylazetidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(11-7-8-11)14(18)16-13-9-17(15(13)19)12-5-3-2-4-6-12/h2-6,10-11,13H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROYLYFJGVGLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(=O)NC2CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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